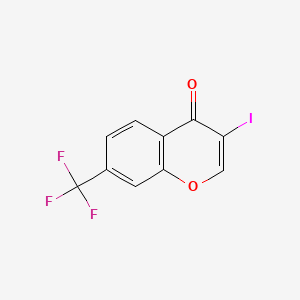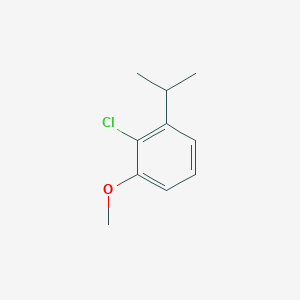
2-Chloro-1-isopropyl-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-isopropyl-3-methoxybenzene is an organic compound with the molecular formula C10H13ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isopropyl group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isopropyl-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the isopropyl group onto the benzene ring.
Following this, the methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base. Finally, the chlorine atom can be added through a chlorination reaction using chlorine gas (Cl2) or a chlorinating agent like sulfuryl chloride (SO2Cl2) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-isopropyl-3-methoxybenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in further EAS reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing chlorine atom.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The isopropyl group can be oxidized to form corresponding alcohols or ketones, while reduction reactions can modify the functional groups on the benzene ring
Common Reagents and Conditions
Chlorination: Chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions.
Alkylation: Isopropyl chloride (C3H7Cl) with aluminum chloride (AlCl3) as a catalyst.
Methoxylation: Methanol (CH3OH) with a suitable base like sodium methoxide (NaOCH3).
Major Products
Substitution Products: Depending on the reagents used, various substituted benzene derivatives can be formed.
Oxidation Products: Alcohols or ketones derived from the oxidation of the isopropyl group.
Applications De Recherche Scientifique
2-Chloro-1-isopropyl-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying electrophilic and nucleophilic substitution reactions.
Biology and Medicine: Research is ongoing to explore its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 2-Chloro-1-isopropyl-3-methoxybenzene largely depends on its chemical reactivity. The methoxy group is an electron-donating group that activates the benzene ring towards electrophilic substitution, while the chlorine atom is an electron-withdrawing group that deactivates the ring. This dual effect influences the compound’s reactivity and the types of reactions it undergoes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-methoxybenzene: Lacks the isopropyl group, making it less sterically hindered.
1-Isopropyl-3-methoxybenzene: Lacks the chlorine atom, resulting in different reactivity patterns.
2-Chloro-1-isopropylbenzene: Lacks the methoxy group, affecting its electron-donating properties
Uniqueness
2-Chloro-1-isopropyl-3-methoxybenzene is unique due to the combination of its substituents, which provide a balance of electron-donating and electron-withdrawing effects. This makes it a versatile compound for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H13ClO |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
2-chloro-1-methoxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13ClO/c1-7(2)8-5-4-6-9(12-3)10(8)11/h4-7H,1-3H3 |
Clé InChI |
ASQFPCBRMGZQNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


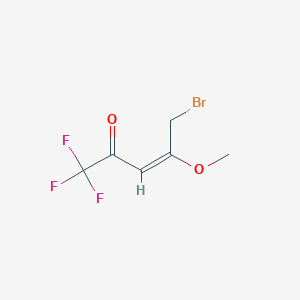
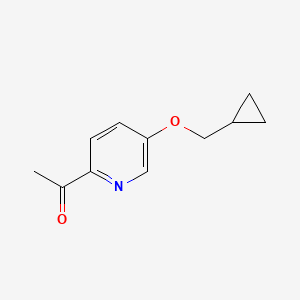
![9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-1H-purin-6(9H)-one](/img/structure/B13658103.png)

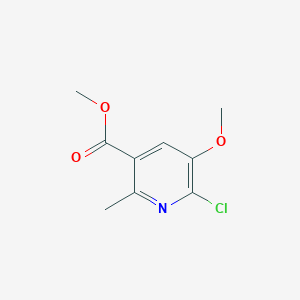
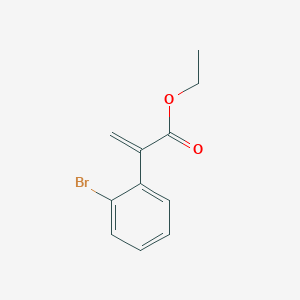
![3,7-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B13658120.png)
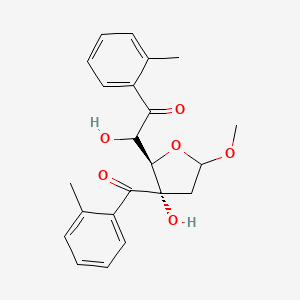
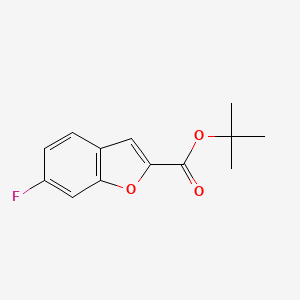
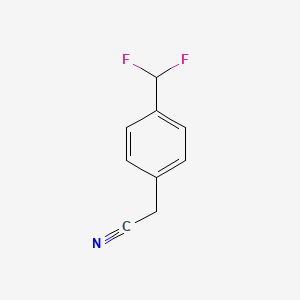
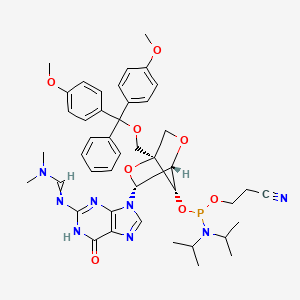
![7-Bromo-3-Boc-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-amine](/img/structure/B13658159.png)
![2,6-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13658173.png)
